molecular formula C8H16ClF2NO B13451246 4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride

4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride

Cat. No.: B13451246
M. Wt: 215.67 g/mol
InChI Key: BSQKDQOWXRUTNA-UHFFFAOYSA-N
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Description

4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-difluoro-1-methoxyethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride typically involves the reaction of piperidine with 2,2-difluoro-1-methoxyethanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where the 2,2-difluoro-1-methoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted piperidine derivatives.

Scientific Research Applications

4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)piperidine hydrochloride: Similar structure but lacks the difluoro substitution.

    4-(4-Methoxyphenyl)piperidine hydrochloride: Contains a methoxyphenyl group instead of the difluoro-1-methoxyethyl group.

    1-(2-Methoxyethyl)-4-(piperidin-4-ylmethyl)piperazine-2,3-dione: Another piperidine derivative with different substituents.

Uniqueness

4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride is unique due to the presence of the 2,2-difluoro-1-methoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

4-(2,2-difluoro-1-methoxyethyl)piperidine;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c1-12-7(8(9)10)6-2-4-11-5-3-6;/h6-8,11H,2-5H2,1H3;1H

InChI Key

BSQKDQOWXRUTNA-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCNCC1)C(F)F.Cl

Origin of Product

United States

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